molecular formula C10H11NS B12901631 1-Ethyl-1H-indole-3-thiol CAS No. 70447-24-4

1-Ethyl-1H-indole-3-thiol

Cat. No.: B12901631
CAS No.: 70447-24-4
M. Wt: 177.27 g/mol
InChI Key: BGJGSYKIRQMBSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1H-indole-3-thiol is a sulfur-containing heterocyclic compound derived from indole Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-indole-3-thiol can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The thiol group can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by thiolation. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-indole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding indole derivative without the thiol group.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Alkyl halides or other electrophiles.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Indole derivatives.

    Substitution: Thioethers, sulfur-containing derivatives.

Scientific Research Applications

1-Ethyl-1H-indole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-1H-indole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The indole ring can interact with biological receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

    1-Methyl-1H-indole-3-thiol: Similar structure but with a methyl group instead of an ethyl group.

    1-Propyl-1H-indole-3-thiol: Similar structure but with a propyl group instead of an ethyl group.

    1-Butyl-1H-indole-3-thiol: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness: 1-Ethyl-1H-indole-3-thiol is unique due to its specific combination of the ethyl group and thiol functionality, which imparts distinct chemical and biological properties compared to its analogs.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to participate in a wide range of reactions and applications, making it a valuable compound for further study and development.

Properties

IUPAC Name

1-ethylindole-3-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-2-11-7-10(12)8-5-3-4-6-9(8)11/h3-7,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJGSYKIRQMBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00990654
Record name 1-Ethyl-1H-indole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00990654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70447-24-4
Record name 1H-Indole-3-thiol, 1-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070447244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-1H-indole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00990654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.